molecular formula C26H21N3O6S B2807163 ethyl 5-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-50-0

ethyl 5-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Numéro de catalogue: B2807163
Numéro CAS: 851948-50-0
Poids moléculaire: 503.53
Clé InChI: OEYQDVSBQRSZCU-YRNVUSSQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

This compound belongs to the thieno[3,4-d]pyridazine class of heterocyclic molecules, characterized by a fused thiophene-pyridazine core. Key structural features include:

  • Substituents: A (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido group at position 5, introducing a planar, conjugated enamide system with a benzodioxole moiety. This group may enhance metabolic stability and modulate receptor interactions . An ethyl carboxylate ester at position 1, influencing solubility and bioavailability .

The compound’s synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods for pyrazole-fused systems (e.g., condensation of carbaldehydes with amines or hydrazines) .

Propriétés

IUPAC Name

ethyl 5-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O6S/c1-3-33-26(32)23-18-13-36-24(22(18)25(31)29(28-23)17-8-4-15(2)5-9-17)27-21(30)11-7-16-6-10-19-20(12-16)35-14-34-19/h4-13H,3,14H2,1-2H3,(H,27,30)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYQDVSBQRSZCU-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 5-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

C26H21N3O6S\text{C}_{26}\text{H}_{21}\text{N}_{3}\text{O}_{6}\text{S}

with a molecular weight of 503.53 g/mol. It is characterized by a thieno[3,4-d]pyridazine core structure, which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs to ethyl 5-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have shown effective inhibition against various bacterial strains, including resistant ones. The minimum inhibitory concentration (MIC) values for related compounds ranged from 1.5 to 6.25 µM against pathogens such as Bacillus cereus and Staphylococcus aureus .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In particular, it has shown promising results in inhibiting dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase. These enzymes are critical targets in the development of antimicrobial and anticancer agents due to their roles in folate metabolism and fatty acid biosynthesis . The binding interactions with these enzymes suggest a mechanism where the compound may prevent the synthesis of essential biomolecules in pathogenic organisms.

The synthesis of ethyl 5-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The reaction conditions often include the use of coupling agents and bases under controlled temperatures to ensure high yields and purity.

The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. By inhibiting these targets, the compound can disrupt vital biological processes in microorganisms or cancer cells, leading to cell death or reduced proliferation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to ethyl 5-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido]-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate:

  • Antimicrobial Activity : A study demonstrated that derivatives exhibited potent antibacterial effects with low cytotoxicity on human cells . The mechanism was attributed to inhibition of peptidoglycan synthesis.
  • Enzyme Inhibition : Research highlighted dual inhibition against DHFR and enoyl ACP reductase by similar compounds, suggesting a broad spectrum of activity against various pathogens .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents / Functional Groups Notable Properties / Applications References
Target Compound Thieno[3,4-d]pyridazine - 5-(Benzodioxole enamide)
- 3-(4-methylphenyl)
- 1-ethyl carboxylate
Potential kinase inhibition, antitumor
Ethyl 5-amino-3-(4-aminophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (1282448-99-0) Thieno[3,4-d]pyridazine - 5-amino
- 3-(4-aminophenyl)
- 1-ethyl carboxylate
Enhanced solubility (polar amines)
(2E)-3-(2H-1,3-Benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide Enamide - Benzodioxole
- 4-chlorophenyl
Hyperpolarizability, nonlinear optics
Methyl-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate Thieno[2,3-c]pyrazole - 1,3-diphenyl
- 5-methyl carboxylate
Anticandidal activity

Functional and Bioactivity Insights

Role of the Benzodioxole Enamide Group

The (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido substituent in the target compound shares structural homology with (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(4-chlorophenyl)prop-2-enamide (). The latter exhibits significant hyperpolarizability due to its conjugated system, suggesting the target compound may also display electronic properties suitable for optical applications .

Thieno[3,4-d]pyridazine vs. Thieno[2,3-c]pyrazole Cores

  • Thieno[3,4-d]pyridazine (target compound): The pyridazine ring’s electron-deficient nature may favor interactions with ATP-binding pockets in kinases, a trait observed in related pyridazine derivatives .

Substituent-Driven Solubility and Bioavailability

  • The ethyl carboxylate in the target compound improves membrane permeability compared to the polar amine groups in 1282448-99-0 .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves a multi-step route starting with the preparation of the thieno[3,4-d]pyridazine core. Critical steps include:

  • Amidation : Introducing the (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamido group via coupling reagents like EDC/HOBt under anhydrous conditions.
  • Esterification : Ethyl ester formation using ethanol as a solvent with catalytic sulfuric acid.
  • Optimization : Reaction temperatures (reflux at 80–100°C for 12–24 hours), solvent selection (DMF for polar intermediates, toluene for non-polar steps), and catalyst use (e.g., palladium for cross-coupling) are critical for yield and purity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

  • NMR : ¹H and ¹³C NMR confirm substituent integration and stereochemistry, particularly the (2E)-configuration of the propenamido group .
  • X-ray Crystallography : Resolves spatial arrangement of the thieno[3,4-d]pyridazine core and validates hydrogen-bonding interactions (e.g., carbonyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .

Q. What initial biological screening approaches are recommended to assess its bioactivity?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays .
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • In Vivo Models : Acute toxicity studies in rodents (OECD guidelines) precede efficacy testing in inflammation models (e.g., carrageenan-induced paw edema) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically established for this compound?

  • Structural Variants : Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with fluorophenyl or methoxy groups) .
  • Bioassay Correlation : Test analogs in parallel for kinase inhibition (IC₅₀) and cytotoxicity. For example, bulky substituents on the benzodioxole ring may enhance selectivity for specific kinases .
  • Data Analysis : Use multivariate regression to link electronic (Hammett constants) and steric (Taft parameters) properties to activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., uniform cell lines, assay conditions) to identify confounding variables (e.g., serum concentration in cell culture) .
  • Dose-Response Reproducibility : Validate discrepancies via independent replication in multiple labs, controlling for solvent effects (DMSO vs. saline) .

Q. What computational methods predict binding affinity and molecular interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with the pyridazine carbonyl .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER force field) to assess conformational flexibility .

Q. How can mechanistic studies elucidate its mode of action in complex biological systems?

  • Proteomics : SILAC-based profiling to identify differentially expressed proteins in treated vs. untreated cells .
  • CRISPR Knockouts : Validate target engagement by testing activity in kinase-deficient cell lines .

Q. What methodologies assess metabolic stability and degradation pathways?

  • Liver Microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., demethylation of the benzodioxole group) .
  • Forced Degradation : Expose to acidic/basic/oxidative conditions (ICH guidelines) to characterize stability and degradation products .

Q. How can polymorphism and solid-state properties be investigated for formulation development?

  • XRPD : Screen for crystalline vs. amorphous forms using X-ray powder diffraction .
  • DSC/TGA : Determine melting points and thermal stability to guide excipient selection .

Q. What techniques identify off-target effects and selectivity in biological systems?

  • Affinity Chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with putative off-targets (e.g., cytochrome P450 isoforms) .

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